3-(o-Tolyl)-1,2,4-thiadiazol-5-amine
Description
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
PWEGXIVBAQDBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Intramolecular Cyclization
A common approach involves the cyclization of imidoyl thioureas under oxidative conditions. For example, hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) mediate oxidative S-N bond formation. This method is efficient, metal-free, and achieves high yields (e.g., 86% for similar thiadiazoles) .
Reaction Conditions :
| Parameter | Detail |
|---|---|
| Oxidant | PIFA (1.1 mmol) |
| Solvent | THF or DCE |
| Temperature | Room temperature |
| Reaction Time | 3–5 minutes |
Coupling Reactions
The compound can participate in amide coupling or nucleophilic substitution reactions. For instance, thiadiazole derivatives are known to react with acyl chlorides or activated esters to form amide bonds.
Acylation Reactions
The amine group undergoes acylation to form amides. This reaction typically uses acylating agents like acetyl chloride or benzoyl chloride in the presence of bases (e.g., pyridine).
Mechanism :
-
Nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
-
Formation of an intermediate tetrahedral transition state.
-
Departure of the leaving group (e.g., Cl⁻) to yield the amide product.
Coupling with Thiadiazole Derivatives
The compound can engage in S-alkylation or S-coupling reactions. For example, thiol groups in thiadiazole derivatives may react with electrophilic centers to form disulfide or thioether linkages.
Nucleophilic Substitution
The thiadiazole ring’s sulfur atom can act as a leaving group in substitution reactions. For instance, treatment with hydroxide or amine nucleophiles replaces sulfur with the incoming group.
Spectroscopic Characterization
Post-reaction characterization involves NMR and IR spectroscopy :
NMR Data
For the parent compound 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine :
| NMR Feature | Detail |
|---|---|
| NH Proton | δ 11.04 (s, 1H) in DMSO-d₆ |
| Aromatic Protons | δ 7.32–8.17 (m, aromatic) |
| o-Tolyl Methyl | δ 2.64 (s, 3H) |
IR Data
Key absorption bands:
-
NH stretch: 3218–3228 cm⁻¹
-
C=N stretch: 1602–1672 cm⁻¹
Reaction Optimization
Studies highlight the importance of solvent and catalyst selection :
Scientific Research Applications
Pharmacological Activities
The pharmacological profile of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine includes several noteworthy activities:
- Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis . These mechanisms are crucial for targeting neoplastic diseases.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that thiadiazoles can inhibit various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:
- A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against human hepatocellular carcinoma and lung cancer cell lines. Results showed promising cytotoxic effects attributed to the structural features of these compounds .
- Another investigation focused on the antimicrobial activity of novel thiadiazole derivatives synthesized from o-toluidine. The compounds were tested against multiple bacterial strains using standard disc diffusion methods, demonstrating significant antibacterial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparisons
*Estimated based on analogous structures.
Physicochemical Properties
- Solubility : The o-tolyl derivative is moderately soluble in DMSO and chloroform, similar to 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine .
- Thermal Stability: Thiadiazoles with halogen substituents (e.g., 4-chlorophenyl) exhibit higher melting points (~200°C) compared to non-halogenated analogs .
- Molecular Weight : Ranges from 147.22 g/mol (methylthio derivative) to >300 g/mol (iodopyridinyl analogs) .
Biological Activity
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound through various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of o-toluidine with appropriate thioketones or thiosemicarbazides. Characterization is achieved through spectroscopic methods such as NMR and IR spectroscopy, confirming the structure and purity of the compound.
Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent growth inhibition against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | Induces cell cycle arrest |
| This compound | HepG2 (Liver) | TBD | Apoptosis induction |
In a study focused on 1,3,4-thiadiazole derivatives, compounds with similar structures exhibited IC50 values ranging from 0.28 µg/mL to 10 µg/mL against breast cancer cells (MCF-7) and liver cancer cells (HepG2) . The mechanism often involves inhibition of DNA synthesis and modulation of apoptotic pathways.
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been extensively studied. Compounds like this compound have demonstrated activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Thiadiazole derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of thiadiazole compounds. For example, certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis:
| Compound | Neuroprotective Assay | Result |
|---|---|---|
| This compound | Neuronal cell viability assay | Increased viability under oxidative stress |
Neuroprotective mechanisms include modulation of caspase pathways and reduction of reactive oxygen species (ROS) .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives in vitro for their anticancer activity. The study reported that several compounds led to significant apoptosis in cancer cell lines through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation reactions using thiourea derivatives and substituted o-tolyl precursors. For example, Xu et al. (2024) utilized a standard procedure involving nucleophilic substitution of 3-phenyl-N-(o-tolyl) precursors under mild conditions (e.g., DMSO as solvent, room temperature) to achieve yields >75% . Optimization involves adjusting stoichiometry of sulfur-containing reagents (e.g., KSCN) and controlling pH to avoid side reactions like over-oxidation of the thiadiazole ring .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Key for confirming substitution patterns. For example, the methyl group on the o-tolyl moiety appears as a singlet at δ 2.33 ppm in DMSO-d6, while the NH proton resonates at δ 10.26 ppm .
- HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]+ at m/z 267.0829 for N-phenyl derivatives) .
- IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C–S vibrations (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications at the 5-amine position enhance bioactivity, and what mechanistic insights support this?
- Methodology : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents (e.g., benzyl) at the 5-amine position improves antimicrobial and anticancer activity. For instance, Schiff base derivatives of 1,2,4-thiadiazole exhibited enhanced inhibition of bacterial growth (MIC: 2–8 µg/mL) due to increased membrane permeability . Computational docking studies (e.g., AutoDock Vina) reveal that bulky substituents improve binding affinity to enzyme active sites (e.g., dihydrofolate reductase) by forming π-π interactions .
Q. How do solvent polarity and temperature affect the stability of this compound during purification?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiadiazole ring by reducing hydrolysis. Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields >95% purity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating stability under standard storage conditions .
Q. What strategies resolve contradictions in spectral data when synthesizing derivatives (e.g., unexpected δ shifts in NMR)?
- Methodology : Discrepancies often arise from tautomerism or residual solvent effects. For example, Xu et al. (2024) observed δ 11.04 ppm for NH in DMSO-d6 due to hydrogen bonding, which shifts to δ 9.04 ppm in CDCl3. Using deuterated solvents and variable-temperature NMR (VT-NMR) helps distinguish dynamic equilibria .
Data-Driven Analysis
Q. How can researchers correlate substituent effects with biological activity using QSAR models?
- Methodology : Quantitative Structure-Activity Relationship (QSAR) models integrate parameters like logP, molar refractivity, and Hammett constants. For 1,2,4-thiadiazoles, a positive correlation exists between lipophilicity (logP >2.5) and antifungal activity (R² = 0.82), suggesting membrane penetration is a key driver .
Q. What experimental controls are critical when assessing cytotoxicity of this compound derivatives?
- Methodology : Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., doxorubicin for anticancer assays). MTT assays on HEK-293 cells showed IC50 values >100 µM for parent compounds, confirming selectivity toward cancer cells (IC50: 12–35 µM) .
Tables for Key Data
| Spectral Data | Technique | Key Peaks |
|---|---|---|
| This compound | 1H NMR (DMSO-d6) | δ 10.26 (s, NH), 2.33 (s, CH3) |
| N-phenyl derivative | HRMS | m/z 267.0829 ([M+H]+) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
